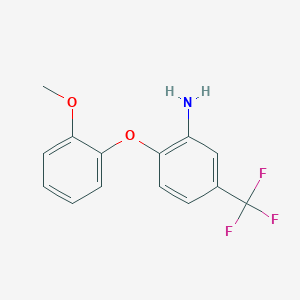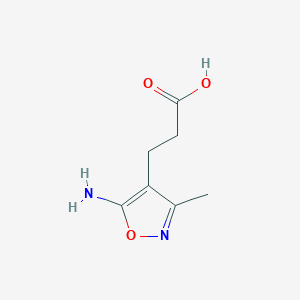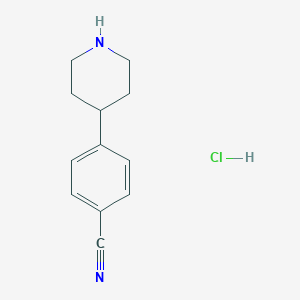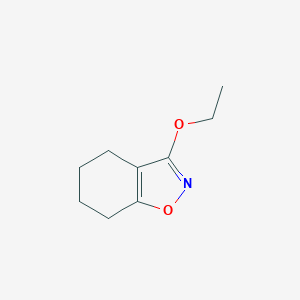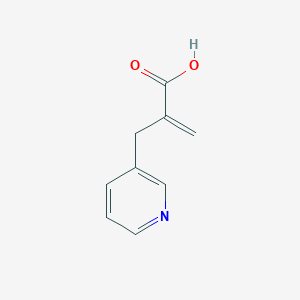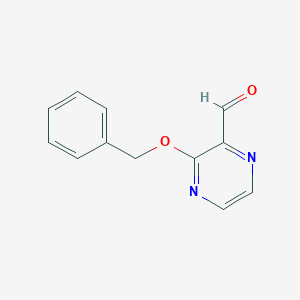
3-(Benzyloxy)pyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)pyrazine-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyrazine derivative that has a benzyl ether functional group attached to it.
Scientific Research Applications
3-(Benzyloxy)pyrazine-2-carbaldehyde has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Mechanism Of Action
The mechanism of action of 3-(Benzyloxy)pyrazine-2-carbaldehyde is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical And Physiological Effects
Studies have shown that 3-(Benzyloxy)pyrazine-2-carbaldehyde has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(Benzyloxy)pyrazine-2-carbaldehyde in lab experiments is its high potency and specificity towards certain enzymes and proteins. This makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-(Benzyloxy)pyrazine-2-carbaldehyde. One area of research is in the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is in the identification of new potential applications for this compound in the field of medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-(Benzyloxy)pyrazine-2-carbaldehyde is a promising compound that has potential applications in various areas of scientific research. Its high potency and specificity towards certain enzymes and proteins make it an ideal candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
properties
CAS RN |
177759-37-4 |
|---|---|
Product Name |
3-(Benzyloxy)pyrazine-2-carbaldehyde |
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-phenylmethoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-11-12(14-7-6-13-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
XBNAKXOGSCWZAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
synonyms |
3-(BENZYLOXY)PYRAZINE-2-CARBALDEHYDE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


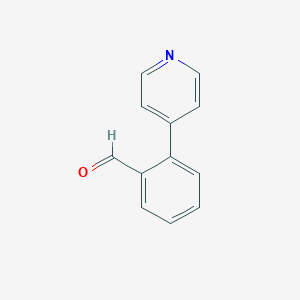
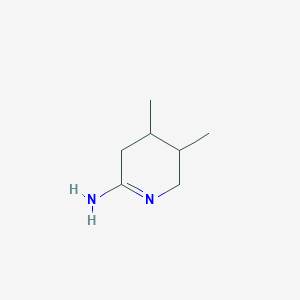
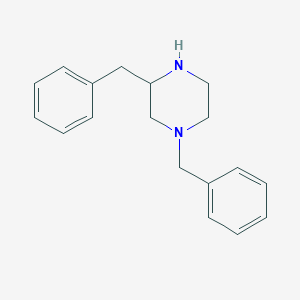
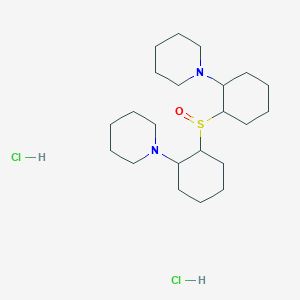
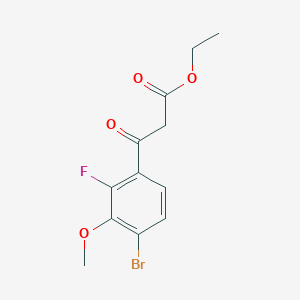

![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)

